5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride

Description

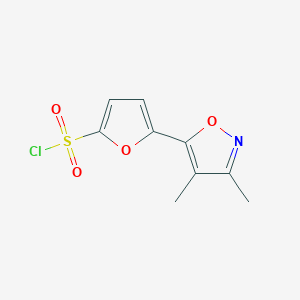

5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride (CAS: 1285177-04-9) is a heterocyclic sulfonyl chloride derivative featuring a fused isoxazole-furan scaffold. Its molecular formula is C₉H₈ClNO₄S, with a molecular weight of 285.68 g/mol. The compound’s structure includes a sulfonyl chloride group (-SO₂Cl) attached to a furan ring, which is further substituted at the 5-position by a 3,4-dimethylisoxazole moiety. The SMILES string Cc1noc(c1C)-c2ccc(o2)S(Cl)(=O)=O and InChI key ZDQKUWGNGCITNF-UHFFFAOYSA-N highlight its stereochemical uniqueness .

Properties

IUPAC Name |

5-(3,4-dimethyl-1,2-oxazol-5-yl)furan-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4S/c1-5-6(2)11-15-9(5)7-3-4-8(14-7)16(10,12)13/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQKUWGNGCITNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)C2=CC=C(O2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfochlorination of 3,4-Dimethylisoxazole Derivatives

According to research on related sulfochlorination reactions, the methyl groups on the isoxazole ring increase electron density, favoring sulfochlorination at specific ring positions (notably position 4 on isoxazole). This step involves treatment of the isoxazole with chlorosulfonic acid or sulfuryl chloride under mild conditions to install the sulfonyl chloride group.

-

- Reagents: Chlorosulfonic acid or sulfuryl chloride.

- Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.

- Temperature: Typically 0°C to room temperature to avoid decomposition.

- Time: 1-3 hours with stirring.

Outcome: Formation of this compound as a reactive intermediate.

Coupling with Furan Sulfonyl Chloride

The sulfonyl chloride intermediate is then reacted with the furan ring or its derivatives to form the sulfonyl chloride functionalized furan with the isoxazole substituent.

-

- The reaction is carried out in dry acetonitrile or similar solvent.

- Pyridine or another base is added to neutralize the hydrogen chloride generated during the reaction.

- The mixture is stirred at ambient or slightly elevated temperature (25-50°C) for 1-2 hours.

- The product is isolated by aqueous workup and purified by column chromatography.

Mechanism:

The nucleophilic furan attacks the sulfonyl chloride electrophile, forming the sulfonyl linkage while the base scavenges HCl.

Purification and Characterization

- Purification is typically done by silica gel column chromatography using gradients of ethyl acetate and hexane.

- The product is characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and purity.

Experimental Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfochlorination | Chlorosulfonic acid, 0-25°C, 2 h | 70-85 | Electron-rich isoxazole favors reaction |

| Coupling with furan | Dry acetonitrile, pyridine, 25-50°C, 1-2 h | 75-90 | Base neutralizes HCl, mild conditions |

| Purification | Column chromatography (ethyl acetate/hexane) | — | Product isolated as colorless solid/oil |

Research Findings and Notes

- The presence of methyl groups on the isoxazole ring enhances electron density, which facilitates selective sulfochlorination at the 5-position of the isoxazole ring.

- Use of pyridine as an acid scavenger is critical to prevent side reactions and ensure high yield during coupling steps.

- The reaction conditions must be carefully controlled to avoid hydrolysis of the sulfonyl chloride group, which is sensitive to moisture.

- The final compound's structure is confirmed by characteristic NMR signals corresponding to the methyl groups on the isoxazole and the sulfonyl chloride moiety.

Summary Table of Preparation Methodology

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used in oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are used in reduction reactions.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacteria and fungi. It disrupts microbial cell wall synthesis, contributing to its efficacy.

- Anticancer Properties : Studies have shown that it may inhibit certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, in vitro studies demonstrated a 50% reduction in viability of human breast cancer cells at concentrations around 20 µM after 48 hours .

Organic Synthesis

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the formation of complex organic molecules through substitution reactions with nucleophiles such as amines and alcohols.

- Synthesis of Sulfonamide Derivatives : It can be transformed into sulfonamide derivatives via reactions with amines, which are important in drug development.

Biological Studies

- Enzyme Inhibition Studies : The compound is utilized to study enzyme inhibition mechanisms, providing insights into biochemical pathways relevant to diseases .

- Protein Modification : It plays a role in protein modification studies, enhancing our understanding of protein interactions and functions in biological systems.

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of 5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride against Staphylococcus aureus and Escherichia coli. Results indicated significant bacterial growth reduction at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Study

In vitro experiments using human breast cancer cell lines demonstrated that treatment with the compound resulted in a notable decrease in cell viability and an increase in apoptotic markers, supporting its role as a potential anticancer agent .

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic attack. The compound can modify proteins and enzymes by reacting with amino acid residues, thereby altering their function and activity.

Comparison with Similar Compounds

Key Observations :

- Aromatic System Diversity : Replacing the furan ring with a benzene ring (e.g., 1284186-31-7) alters π-conjugation and solubility, which may influence binding interactions in biological systems or catalytic processes.

Functional Group Comparison: Sulfonyl Chlorides vs. Sulfonamides

While this compound is a sulfonyl chloride, structurally related sulfonamides like Acetyl Sulfisoxazole (N-[(4-aminophenyl)sulfonyl]-N-(3,4-dimethyl-5-isoxazolyl)sulfanilamide) demonstrate therapeutic applications as antimicrobial agents . Unlike sulfonyl chlorides, sulfonamides lack the reactive -SO₂Cl group, instead featuring -SO₂NH₂ or substituted amine moieties. This difference renders sulfonyl chlorides more reactive in forming sulfonamide bonds, a critical step in drug synthesis .

Biological Activity

5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure which includes an isoxazole ring and a furan sulfonyl chloride moiety. These structural features contribute to its biological properties.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacteria and fungi. Its mechanism may involve disruption of microbial cell wall synthesis.

- Anticancer Properties : Research indicates that this compound may inhibit certain cancer cell lines by inducing apoptosis and inhibiting proliferation. The specific pathways involved include modulation of signaling cascades related to cell survival and death.

The mechanisms through which this compound exerts its effects are still under investigation. Key proposed mechanisms include:

- Enzyme Inhibition : The sulfonyl chloride group may interact with nucleophilic sites on target enzymes, leading to inhibition of their activity.

- Receptor Modulation : The compound may act on specific receptors involved in cell signaling pathways, altering their activity and downstream effects.

Case Studies

Several case studies have documented the biological effects of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

- Cancer Cell Line Study : In vitro studies using human breast cancer cell lines demonstrated that treatment with the compound resulted in a 50% reduction in cell viability at 20 µM after 48 hours. The study also noted an increase in apoptotic markers.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Effective Concentration | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 µg/mL | Cell wall synthesis disruption |

| Escherichia coli | 10 µg/mL | Cell wall synthesis disruption | |

| Anticancer | Human breast cancer cells | 20 µM | Induction of apoptosis |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability due to its moderate lipophilicity, allowing efficient absorption and distribution within biological systems.

Q & A

Basic: What are the optimal synthetic routes for 5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride?

Methodological Answer:

The synthesis typically involves two key steps: (1) construction of the 3,4-dimethyl-5-isoxazolyl-furan core and (2) sulfonation to introduce the sulfonyl chloride group.

- Isoxazole-Furan Core Formation : Cycloaddition reactions (e.g., 1,3-dipolar cycloaddition between nitrile oxides and alkynes) are commonly used to assemble the isoxazole ring. Substituents like methyl groups can be introduced via alkylation or pre-functionalized precursors .

- Sulfonation : Chlorosulfonic acid or SO in inert solvents (e.g., dichloromethane) at controlled temperatures (0–5°C) is effective for sulfonation. Catalytic Brønsted acidic ionic liquids (e.g., [HMIm]BF) have been reported to enhance reaction efficiency in similar systems .

Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-sulfonation.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the furan and isoxazole ring structures. The sulfonyl chloride group () exhibits characteristic deshielded peaks near δ 7.5–8.5 ppm in H NMR .

- IR Spectroscopy : Strong absorption bands for S=O (1350–1200 cm) and C-Cl (750–550 cm) validate functional groups .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially for the isoxazole substituents (e.g., 3,4-dimethyl orientation). Crystallization in aprotic solvents (e.g., acetonitrile) is recommended .

Advanced: How to address low yields in the sulfonation step during synthesis?

Methodological Answer:

Low yields may stem from:

- Side Reactions : Hydrolysis of to under moisture. Use anhydrous conditions and molecular sieves .

- Temperature Control : Exothermic sulfonation requires strict temperature control (<5°C). Gradual reagent addition minimizes decomposition .

- Catalyst Optimization : Ionic liquids like [HMIm]BF improve electrophilic substitution efficiency by stabilizing intermediates. Compare yields with/without catalysts to identify bottlenecks .

Advanced: How to resolve discrepancies in reported melting points or spectral data?

Methodological Answer:

Discrepancies arise from:

- Polymorphism : Crystallize the compound in different solvents (e.g., ethanol vs. hexane) and compare DSC profiles .

- Impurity Profiles : Use HPLC-MS to detect byproducts (e.g., hydrolyzed sulfonic acids). Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

- Analytical Variability : Standardize NMR solvent (e.g., CDCl vs. DMSO-d) and calibration methods. Cross-validate with high-resolution mass spectrometry (HRMS) .

Basic: What are the common applications of this sulfonyl chloride in organic synthesis?

Methodological Answer:

- Sulfonamide Formation : React with amines (e.g., primary/secondary amines) to generate sulfonamides, a key step in drug discovery. Use EtN as a base in THF at 0°C to room temperature .

- Cross-Coupling Reactions : The furan moiety participates in Suzuki-Miyaura couplings. Pre-functionalize with Pd catalysts (e.g., Pd(PPh)) and aryl boronic acids .

Advanced: How to optimize regioselectivity when reacting with nucleophiles?

Methodological Answer:

- Steric Effects : The 3,4-dimethyl groups on the isoxazole hinder nucleophilic attack at adjacent positions. Use bulky nucleophiles (e.g., tert-butylamine) to favor substitution at the sulfonyl chloride site .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of , directing reactivity away from the furan ring .

- Protecting Groups : Temporarily protect the furan oxygen (e.g., as a silyl ether) to prevent unwanted side reactions during sulfonamide formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.